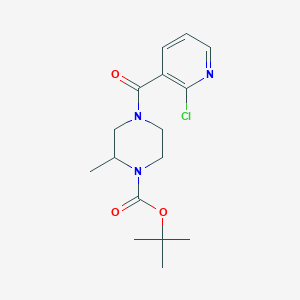

tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate

Description

Chemical Identity and Nomenclature

tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with the Chemical Abstracts Service registry number 1353978-39-8. This compound belongs to the class of piperazine derivatives, featuring multiple functional groups attached to a central piperazine ring structure.

The molecular formula of this compound is C16H22ClN3O3, with a molecular weight of 339.82 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature, its systematic name is tert-butyl 4-(2-chloropyridine-3-carbonyl)-2-methylpiperazine-1-carboxylate, which precisely describes its structural components.

For computational and database purposes, the compound can be represented by the following notations:

- Simplified Molecular Input Line Entry System notation: ClC1=C(C(=O)N2CC(N(CC2)C(=O)OC(C)(C)C)C)C=CC=N1

- International Chemical Identifier notation: InChI=1S/C16H22ClN3O3/c1-11-10-19(14(21)12-6-5-7-18-13(12)17)8-9-20(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3

- International Chemical Identifier Key: GUIMMESRUZOODK-UHFFFAOYSA-N

The structure of this compound features:

- A piperazine ring with a methyl group at the 2-position

- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring

- A 2-chloronicotinoyl (2-chloropyridine-3-carbonyl) moiety at the 4-position of the piperazine ring

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H22ClN3O3 | |

| Molecular Weight | 339.82 g/mol | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| CAS Number | 1353978-39-8 |

Historical Context in Piperazine Chemistry

Piperazines represent an important class of nitrogen-containing heterocyclic compounds in organic chemistry. The nomenclature "piperazine" originated due to its structural similarity to piperidine, which is a component of piperine found in the black pepper plant (Piper nigrum). The "-az-" infix in "piperazine" indicates the presence of an additional nitrogen atom compared to piperidine. It is important to note, however, that piperazines are not derived from plants in the Piper genus but are primarily synthetic compounds.

The history of piperazine chemistry dates back to the early 20th century, with significant advancements in the synthesis and functionalization of piperazine rings occurring throughout the mid to late 20th century. The development of methods for introducing various substituents to the piperazine scaffold, including alkyl groups, acyl groups, and heterocyclic moieties, has greatly expanded the diversity of piperazine derivatives available for study and application.

Piperazine itself can be synthesized through various routes, including the ammoniation of 1,2-dichloroethane or ethanolamine, or through the reduction of pyrazine with sodium in ethanol. These synthetic pathways have provided the foundation for the development of more complex piperazine derivatives, such as this compound.

This compound represents a modern, highly functionalized piperazine derivative. The compound incorporates several structural features that have become increasingly important in contemporary piperazine chemistry:

The tert-butyloxycarbonyl (Boc) group, which became prominent as a protecting group for amines in the mid-20th century, has become a standard tool in organic synthesis and particularly in the synthesis of complex piperazine derivatives.

The incorporation of a 2-chloronicotinoyl moiety reflects the growing trend of integrating heterocyclic substructures within piperazine frameworks to create compounds with specific physicochemical properties.

The 2-methyl substitution on the piperazine ring represents the ongoing exploration of alkylated piperazines, which can influence the conformation, basicity, and overall properties of the molecule.

Position Within Medicinal Chemistry Frameworks

Piperazine derivatives occupy a privileged position in medicinal chemistry due to their versatile structural features and favorable physicochemical properties. The piperazine heterocyclic nucleus serves as a core structure for numerous bioactive compounds, with applications spanning multiple therapeutic areas.

The piperazine ring ranks as the third most common nitrogen heterocycle used in drug discovery, highlighting its significance in medicinal chemistry. The versatile basic structure of piperazine allows for the development and production of bioactive molecules with diverse pharmacological profiles. As noted in recent scientific literature, "The two opposing nitrogen atoms in a six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity."

One of the key characteristics of pyridine-containing compounds (such as the 2-chloronicotinoyl moiety in our compound of interest) is that they help improve water solubility via their weak basic character. The small molecular size and higher binding capability further enhance their utility in medicinal chemistry frameworks.

This compound exemplifies several structural features that are valued in medicinal chemistry frameworks:

The piperazine core provides a rigid scaffold with two nitrogen atoms that can serve as hydrogen bond acceptors or sites for further functionalization.

The tert-butyloxycarbonyl group at the 1-position is commonly used as a protecting group in synthesis but can also modulate the lipophilicity and membrane permeability of the molecule.

The 2-chloronicotinoyl moiety introduces a heterocyclic component that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole interactions.

The 2-methyl substitution on the piperazine ring creates a stereogenic center, potentially influencing the three-dimensional conformation of the molecule and its interactions with biological targets.

Table 2: Structural Components of this compound and Their Significance in Medicinal Chemistry

Within the broader context of piperazine-containing compounds in medicinal chemistry, this compound represents a sophisticated molecular architecture that combines several privileged structural elements. The incorporation of both piperazine and pyridine rings in a single molecule creates opportunities for multiple modes of interaction with biological systems.

Structural Significance in Heterocyclic Chemistry

In the field of heterocyclic chemistry, the piperazine ring holds significant importance due to its unique structural features and versatile chemical properties. This compound exemplifies how the piperazine scaffold can be elaborated with various functional groups to create molecules with distinct physicochemical profiles.

The structural significance of this compound can be analyzed from several perspectives:

Ring System and Conformation : The piperazine ring in this compound exists as a six-membered heterocycle with two nitrogen atoms in a 1,4-relationship. X-ray crystallographic studies of piperazine derivatives have shown that the ring typically adopts a chair conformation, similar to cyclohexane. In this compound, the presence of the 2-methyl group introduces a stereogenic center that influences the overall conformation of the molecule. The 1,4-disubstitution pattern with the tert-butyloxycarbonyl and 2-chloronicotinoyl groups further constrains the conformational flexibility of the piperazine ring.

Electronic Properties and Reactivity : The two nitrogen atoms in the piperazine ring serve as key electronic centers in the molecule. In this compound, one nitrogen is functionalized with the tert-butyloxycarbonyl group, reducing its basicity and nucleophilicity, while the other nitrogen is acylated with the 2-chloronicotinoyl group. These substitutions significantly alter the electronic properties of the piperazine ring compared to unsubstituted piperazine. The presence of the 2-chloropyridine moiety introduces additional electronic complexity, as the pyridine nitrogen and the chlorine substituent create an electron-deficient aromatic system.

Functional Group Integration : The compound demonstrates how multiple functional groups can be integrated around a piperazine core to create a molecule with specific properties:

- The tert-butyloxycarbonyl group serves as a protecting group for the piperazine nitrogen and introduces a carbamate functionality.

- The 2-chloronicotinoyl group incorporates both an amide linkage and a chlorinated pyridine ring.

- The 2-methyl group on the piperazine ring creates a stereogenic center that can influence the spatial arrangement of the other substituents.

Recent advances in the synthesis of piperazines have focused on carbon-hydrogen functionalization methodologies, which provide new routes to substituted piperazines. These synthetic approaches are particularly relevant for compounds like this compound, which feature carbon substitution on the piperazine ring.

Table 3: Analysis of Functional Groups in this compound

Properties

IUPAC Name |

tert-butyl 4-(2-chloropyridine-3-carbonyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3/c1-11-10-19(14(21)12-6-5-7-18-13(12)17)8-9-20(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIMMESRUZOODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Introduction of the Chloronicotinoyl Group: The chloronicotinoyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the piperazine derivative with 2-chloronicotinoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloronicotinoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted piperazine derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with fewer functional groups.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents at the 4-position of the piperazine ring, impacting physicochemical properties and biological activity.

Substituent Variations at the 4-Position

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C16H21ClN3O3.

Key Observations

Impact of Substituents on Lipophilicity: The decylbenzoyl group in compound 3i increases logP significantly (~6–7), favoring blood-brain barrier penetration . The 2-chloronicotinoyl group in the target compound offers moderate lipophilicity (logP ~3–4), balancing solubility and membrane permeability.

Stereochemical Effects :

- Compounds with (R) or (S) configurations (e.g., 9l vs. 3i ) show divergent biological activities. For example, 9l (R-configuration) exhibited higher Spns2 inhibitory potency than its S-isomer in preclinical models .

Synthetic Accessibility :

- The target compound and analogs are synthesized via amide coupling (e.g., HATU/DIPEA in DCM) or nucleophilic substitution (e.g., using K2CO3 in refluxing CH3CN) .

- tert-Butyl carbamate deprotection (e.g., using TFA) is a common step to generate free piperazines for further functionalization .

Biological Relevance: Halogenated analogs (e.g., 9l, 17) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase and transporter inhibitors . The nicotinoyl group in the target compound may engage in π-π stacking with aromatic residues in target proteins, a feature absent in aliphatic analogs like 3i .

Drug Discovery

Physicochemical Optimization

- LogP Modulation: Introduction of polar groups (e.g., morpholine in ) improves aqueous solubility, critical for intravenous formulations .

- Crystallography : Piperazine derivatives often form hydrogen-bonded networks, as described in Etter’s graph set analysis, aiding in crystal engineering for stability .

Biological Activity

tert-Butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.75 g/mol. The structure features a piperazine ring substituted with a tert-butyl group and a chloronicotinoyl moiety, contributing to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Angiogenesis : Some studies suggest that piperazine derivatives can inhibit angiogenesis, which is crucial in cancer progression. This effect may be mediated by the modulation of vascular endothelial growth factor (VEGF) signaling pathways .

- Neurotransmitter Modulation : Piperazine compounds have been shown to interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. This interaction may involve serotonin and dopamine receptors .

Pharmacological Studies

A variety of studies have explored the pharmacological effects of related compounds. For instance:

- A study on similar piperazine derivatives demonstrated significant anti-tumor activity in vitro against various cancer cell lines, suggesting potential applications in oncology .

- Another study highlighted the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Studies

Several case studies have reported on the biological activity of piperazine derivatives:

- Anti-Cancer Activity :

- A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results showed a reduction in tumor size and improved survival rates among treated animals compared to controls.

- Neuroprotective Effects :

- Research on a similar piperazine derivative indicated its ability to reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-butyl 4-(2-chloronicotinoyl)-2-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Coupling of 2-chloronicotinic acid with tert-butyl 2-methylpiperazine-1-carboxylate via an acyl chloride intermediate. Use THF or dichloromethane (DCM) as solvent, with coupling agents like EDCI/HOBt or DCC/DMAP. Reaction yields can be improved by optimizing stoichiometry (1.2:1 acyl chloride:piperazine) and temperature (0°C to room temperature) .

- Route 2 : Direct amidation using 2-chloronicotinoyl chloride and Boc-protected piperazine derivatives under inert atmosphere. Purification via silica gel chromatography (ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress with TLC or LC-MS. For higher yields, employ Schlenk techniques to exclude moisture and use freshly distilled solvents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for tert-butyl (δ ~1.4 ppm, singlet), piperazine methyl (δ ~1.2 ppm, triplet), and aromatic protons from the 2-chloronicotinoyl group (δ ~7.5–8.5 ppm) .

- ¹³C NMR : Peaks for carbonyl carbons (δ ~165–170 ppm), tert-butyl quaternary carbon (δ ~80 ppm), and aromatic carbons (δ ~120–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns include loss of the Boc group (-100 amu) and cleavage of the nicotinoyl moiety .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, H302) based on structural analogs. Potential carcinogenicity (IARC Group 2B) at concentrations >0.1% .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in synthetic yields for derivatives of this compound be resolved?

- Case Study : Compare yields from Boc-deprotection methods (e.g., HCl in dioxane vs. TFA in DCM). For example, reports 79% yield using aqueous THF, while achieved 60% with HCl in EtOAc.

- Resolution :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack but may increase side reactions.

- Catalysis : Additives like DMAP improve acylation efficiency .

- Purification : Use reverse-phase HPLC for challenging separations of polar byproducts .

Q. What computational approaches predict the reactivity and bioactivity of this compound?

- In Silico Modeling :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the piperazine and chloronicotinoyl moieties .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The 2-chloro substituent may enhance hydrophobic binding in ATP pockets .

Q. How do crystallographic techniques elucidate the 3D structure and molecular packing of this compound?

- Single-Crystal X-Ray Diffraction :

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Cooling to 105 K minimizes thermal motion .

- Analysis : The tert-butyl group induces steric hindrance, affecting torsion angles (e.g., C-N-C-O dihedral angles ~120°). Hydrogen bonding between carbonyl oxygen and adjacent N-H groups stabilizes the lattice .

Notes

- Answers extrapolated from structurally analogous compounds due to limited direct data on the target molecule.

- Safety protocols align with OSHA and IARC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.